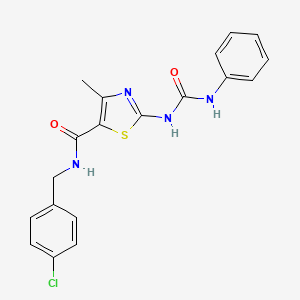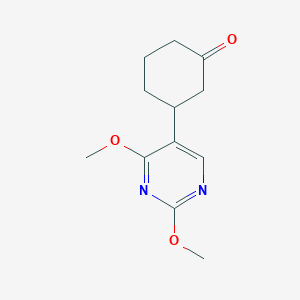
3-(2,4-Dimethoxypyrimidin-5-yl)cyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Dimethoxypyrimidin-5-yl)cyclohexanone is a chemical compound with the molecular formula C12H16N2O3 and a molecular weight of 236.271 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of 3-(2,4-Dimethoxypyrimidin-5-yl)cyclohexanone consists of a cyclohexanone ring attached to a 2,4-dimethoxypyrimidine ring . The exact spatial configuration and bond lengths/angles would require more detailed spectroscopic analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(2,4-Dimethoxypyrimidin-5-yl)cyclohexanone are not fully detailed in the sources I found. It is known that the compound has a molecular weight of 236.27 , but information on properties like melting point, boiling point, solubility, etc., are not provided.Aplicaciones Científicas De Investigación
Potential Anticancer Applications
Research into chromene derivatives, closely related to the structural framework of 3-(2,4-Dimethoxypyrimidin-5-yl)cyclohexanone, has indicated their potential as leads for new anticancer drugs. Studies involving molecular modeling and chemical shift assignments through Nuclear Magnetic Resonance (NMR) techniques have shown that these compounds can act as DNA intercalators, suggesting their use in developing anticancer therapies (Priscila Ivo Rubim de Santana et al., 2020).
Cyclin-Dependent Kinase Inhibition
Compounds structurally similar to 3-(2,4-Dimethoxypyrimidin-5-yl)cyclohexanone have been studied for their role as cyclin-dependent kinase inhibitors, crucial for cell cycle regulation. These studies have led to the identification of novel compounds with potent CDK2 inhibition capabilities, which could be further explored for cancer treatment (Shudong Wang et al., 2004).
Material Science Applications
In material science, derivatives of 3-(2,4-Dimethoxypyrimidin-5-yl)cyclohexanone have been utilized in the synthesis of blue-emitting heteroleptic Ir(III) phosphors. These compounds have shown potential as blue dopants for phosphorescent organic light-emitting diodes (OLEDs), demonstrating the versatility of this chemical framework in developing electronic and photonic materials (Tainan Duan et al., 2015).
Synthesis of Heterocyclic Compounds
The structural motif of 3-(2,4-Dimethoxypyrimidin-5-yl)cyclohexanone is instrumental in synthesizing a variety of heterocyclic compounds, which are key intermediates in pharmaceuticals and agrochemicals. Studies have explored the reactivity of related compounds towards different nucleophiles, leading to the synthesis of pyrimidinone and oxazinone derivatives with potential antimicrobial activities (A. Hossan et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
3-(2,4-dimethoxypyrimidin-5-yl)cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-16-11-10(7-13-12(14-11)17-2)8-4-3-5-9(15)6-8/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEOUSACXRADPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1C2CCCC(=O)C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dimethoxypyrimidin-5-yl)cyclohexanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

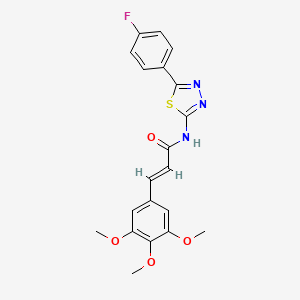
![3-(2-fluorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2758740.png)
![[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2758741.png)
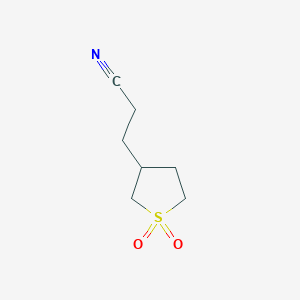

![2-methyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazole-3-carbaldehyde](/img/structure/B2758746.png)
![1-methyl-9-phenyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2758747.png)
![4-Chloro-5,6-dihydrothieno[2,3-d]pyrimidine](/img/structure/B2758752.png)

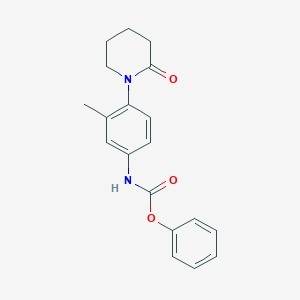
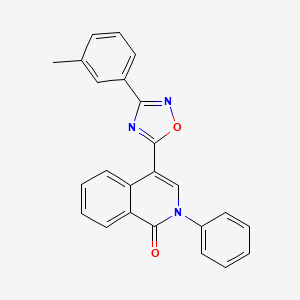
![2,5-dimethyl-3-(4-methylphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2758759.png)
![Ethyl 4-[(2-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2758760.png)
